2-Bromo-1-(naphthalen-1-yl)ethanone

Catalog No.
S1506345
CAS No.
13686-51-6
M.F
C12H9BrO
M. Wt
249.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(naphthalen-1-yl)ethanone

CAS Number

13686-51-6

Product Name

2-Bromo-1-(naphthalen-1-yl)ethanone

IUPAC Name

2-bromo-1-naphthalen-1-ylethanone

Molecular Formula

C12H9BrO

Molecular Weight

249.1 g/mol

InChI

InChI=1S/C12H9BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2

InChI Key

OQLCVXVVASQZLX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CBr

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CBr
  • Organic Synthesis

    The presence of a ketone group (C=O) and a bromoacetyl group (CH2-CO-Br) makes 2-Bromo-1-(naphthalen-1-yl)ethanone a potential building block for organic synthesis. The bromoacetyl group can participate in nucleophilic substitution reactions, allowing the attachment of various functional groups to the molecule. This could be useful for synthesizing more complex organic molecules with desired properties [].

  • Medicinal Chemistry

    Naphthalene and its derivatives are known for their diverse biological activities []. 2-Bromo-1-(naphthalen-1-yl)ethanone, with its combined functional groups, might hold potential for further investigation in medicinal chemistry. The bromoacetyl moiety has also been explored in the development of new drugs due to its reactivity and ability to interact with biomolecules []. However, specific research on this particular compound's medicinal properties is currently limited.

  • Material Science

    Aromatic ketones like 2-Bromo-1-(naphthalen-1-yl)ethanone can exhibit interesting photophysical properties. They may be studied for their potential applications in optoelectronic devices or organic light-emitting diodes (OLEDs) []. Further research is needed to determine this compound's specific suitability for these applications.

2-Bromo-1-(naphthalen-1-yl)ethanone is an organic compound with the molecular formula C₁₂H₉BrO. It features a bromine atom attached to a carbon adjacent to a naphthalene moiety, specifically at the 2-position of the ethanone structure. This compound appears as a brownish liquid with a boiling point of approximately 348.5°C and exhibits chemical properties typical of brominated aromatic ketones, including reactivity in electrophilic substitution reactions and potential applications in organic synthesis and medicinal chemistry .

There is no current research available on the specific mechanism of action of 2-bromo-1-(naphthalen-1-yl)ethanone.

Due to the limited information on this specific compound, it is advisable to handle it with caution assuming the properties of similar aromatic bromides. Aromatic bromides can irritate the skin, eyes, and respiratory system. [] They may also be slightly flammable. Always consult a safety data sheet (SDS) for specific handling procedures when working with unknown compounds.

The reactivity of 2-bromo-1-(naphthalen-1-yl)ethanone primarily involves electrophilic aromatic substitution due to the presence of the bromine atom, which can facilitate further functionalization. Notably, it can undergo:

  • Bromination: Under certain conditions, such as using N-bromosuccinimide in the presence of aluminum oxide, this compound can be brominated at different positions depending on the substrate's electronic characteristics .
  • Reduction: The ketone group can be reduced to an alcohol using various reducing agents, which is useful in synthetic pathways for creating alcohol derivatives.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the introduction of various functional groups.

Research indicates that 2-bromo-1-(naphthalen-1-yl)ethanone exhibits biological activities that may be relevant in medicinal chemistry. For instance, studies have explored its potential as a biocatalyst in asymmetric reduction reactions, suggesting that it could play a role in synthesizing chiral compounds . Additionally, its structural features may contribute to interactions with biological targets, although specific studies detailing its pharmacological properties remain limited.

Several methods exist for synthesizing 2-bromo-1-(naphthalen-1-yl)ethanone:

  • Direct Bromination: The compound can be synthesized by direct bromination of 1-(naphthalen-1-yl)ethanone using cupric bromide as a brominating agent. This method is straightforward and yields good results under controlled conditions.
  • Regioselective Monobromination: Utilizing N-bromosuccinimide in combination with active aluminum oxide allows for selective bromination at the alpha position of aralkyl ketones, including this compound. This method is advantageous due to high yields and mild reaction conditions .
  • Catalytic Cascade Reactions: Advanced synthetic strategies may involve catalytic cascade reactions that allow for the formation of diverse derivatives from simpler starting materials .

2-Bromo-1-(naphthalen-1-yl)ethanone finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing naphthalene derivatives.
  • Pharmaceuticals: Its potential biological activity makes it a candidate for further research in drug development.
  • Material Science: The compound may also be explored for use in developing new materials with specific electronic or optical properties.

Several compounds share structural similarities with 2-bromo-1-(naphthalen-1-yl)ethanone. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Bromo-1-(phenyl)ethanoneAromatic ketoneContains a phenyl group instead of naphthalene
2-BromoacetophenoneAromatic ketoneHas an acetophenone structure; used in pharmaceuticals
2-Bromo-1-(naphthalen-2-yl)ethanoneIsomeric formDifferent naphthalene substitution; may have distinct reactivity
4-BromoacetophenoneAromatic ketoneBromine located at para position; different reactivity profile

The uniqueness of 2-bromo-1-(naphthalen-1-yl)ethanone lies in its specific substitution pattern on the naphthalene ring and its potential biological activities, setting it apart from other similar compounds that may not exhibit the same level of reactivity or biological relevance.

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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